molecular formula C14H20N4 B7590108 3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine

3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine

Cat. No. B7590108
M. Wt: 244.34 g/mol
InChI Key: PSMVWIZCXHOBLN-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPA and has been the subject of extensive research in recent years.

Mechanism of Action

The exact mechanism of action of MPPA is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. MPPA has been shown to bind to the dopamine transporter, which regulates the levels of dopamine in the brain. By modulating the activity of the dopamine transporter, MPPA may be able to regulate the levels of dopamine in the brain, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MPPA can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In addition, MPPA has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. These effects could have implications for the treatment of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPA in lab experiments is its potential as a drug candidate for the treatment of various diseases. MPPA has been shown to have a number of potential therapeutic applications, including in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. However, one of the limitations of using MPPA in lab experiments is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on MPPA. One potential direction is the development of new drugs based on the structure of MPPA for the treatment of various diseases. Another potential direction is the study of the mechanism of action of MPPA, which could help to identify new targets for the development of new drugs. Finally, future research could focus on improving the synthesis process for MPPA, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of MPPA involves a multistep process that includes the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 1-(2-bromoethyl)pyridin-2-amine to form an intermediate compound. This intermediate compound is then reacted with 1,3-diaminopropane to yield the final product, 3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine.

Scientific Research Applications

MPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MPPA has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, MPPA has been shown to modulate the activity of certain neurotransmitters, making it a potential target for the development of new drugs for the treatment of neurological disorders. In cancer research, MPPA has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-11-13(10-17-18-11)6-5-9-15-12(2)14-7-3-4-8-16-14/h3-4,7-8,10,12,15H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMVWIZCXHOBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine

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